molecular formula C6H8N2O B164978 1,6-dimethyl-2(1H)-pyrazinone CAS No. 137232-62-3

1,6-dimethyl-2(1H)-pyrazinone

Cat. No. B164978
M. Wt: 124.14 g/mol
InChI Key: MVOFQFRALBXVIA-UHFFFAOYSA-N
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Description

1,6-dimethyl-2(1H)-pyrazinone, also known as piracetam, is a nootropic drug that has been extensively studied for its cognitive enhancing effects. It was first synthesized in the 1960s by the Belgian pharmaceutical company UCB, and has since been used for the treatment of various neurological disorders. In recent years, piracetam has gained popularity among healthy individuals as a cognitive enhancer, leading to increased research into its mechanism of action and potential applications.

Mechanism Of Action

The exact mechanism of action of 1,6-dimethyl-2(1H)-pyrazinone is not fully understood, but it is believed to enhance cognitive function through modulation of neurotransmitter systems in the brain. Piracetam has been shown to increase the density of acetylcholine receptors in the brain, leading to increased cholinergic neurotransmission. It has also been shown to modulate glutamate receptors, leading to increased excitatory neurotransmission.

Biochemical And Physiological Effects

Piracetam has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase cerebral blood flow, which may contribute to its cognitive enhancing effects. It has also been shown to increase glucose metabolism in the brain, indicating increased neuronal activity. Additionally, 1,6-dimethyl-2(1H)-pyrazinone has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.

Advantages And Limitations For Lab Experiments

Piracetam has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a popular choice for researchers. It also has a low toxicity profile and has been shown to be well-tolerated in humans. However, 1,6-dimethyl-2(1H)-pyrazinone has some limitations for use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1,6-dimethyl-2(1H)-pyrazinone. One area of interest is its potential therapeutic applications in neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical settings. Additionally, there is growing interest in the use of 1,6-dimethyl-2(1H)-pyrazinone as a cognitive enhancer in healthy individuals. Future research could explore optimal dosing strategies and potential long-term effects of 1,6-dimethyl-2(1H)-pyrazinone use. Finally, there is a need for further research into the safety and toxicity of 1,6-dimethyl-2(1H)-pyrazinone, particularly with long-term use.

Synthesis Methods

Piracetam is synthesized through the reaction of 2-pyrrolidone with ethyl chloroformate, followed by the addition of dimethylamine. The resulting product is then hydrolyzed to yield 1,6-dimethyl-2(1H)-pyrazinone. This synthesis method has been extensively studied and optimized for high yields and purity.

Scientific Research Applications

Piracetam has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has also been investigated for its cognitive enhancing effects in healthy individuals. The majority of research on 1,6-dimethyl-2(1H)-pyrazinone has been conducted in animal models, but there have also been several clinical trials in humans.

properties

CAS RN

137232-62-3

Product Name

1,6-dimethyl-2(1H)-pyrazinone

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1,6-dimethylpyrazin-2-one

InChI

InChI=1S/C6H8N2O/c1-5-3-7-4-6(9)8(5)2/h3-4H,1-2H3

InChI Key

MVOFQFRALBXVIA-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=O)N1C

Canonical SMILES

CC1=CN=CC(=O)N1C

synonyms

2(1H)-Pyrazinone,1,6-dimethyl-(9CI)

Origin of Product

United States

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